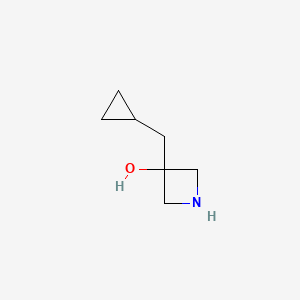

3-(Cyclopropylmethyl)azetidin-3-ol

Beschreibung

3-(Cyclopropylmethyl)azetidin-3-ol is a nitrogen-containing heterocyclic compound characterized by an azetidine (four-membered saturated ring) backbone substituted with a hydroxyl (-OH) group and a cyclopropylmethyl moiety at the 3-position. Its hydrochloride salt (CAS: 2387600-80-6) is cataloged by Amadis Chemical, though detailed physicochemical properties (e.g., solubility, melting point) and synthetic routes remain unspecified in available literature .

Eigenschaften

Molekularformel |

C7H13NO |

|---|---|

Molekulargewicht |

127.18 g/mol |

IUPAC-Name |

3-(cyclopropylmethyl)azetidin-3-ol |

InChI |

InChI=1S/C7H13NO/c9-7(4-8-5-7)3-6-1-2-6/h6,8-9H,1-5H2 |

InChI-Schlüssel |

BLWBMCVVWDACGL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1CC2(CNC2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(Cyclopropylmethyl)azetidin-3-ol kann durch verschiedene Verfahren erfolgen. Ein gängiger Ansatz beinhaltet die Alkylierung von primären Aminen mit in situ erzeugten Bis-Triflaten von 2-substituierten 1,3-Propandiolen . Ein weiteres Verfahren beinhaltet die Hydrogenolyse von Azetidin-3-onen unter Verwendung von Palladium auf Kohlenstoff (Pd/C) als Katalysator in Methanol . Diese Verfahren bieten effiziente Wege, um das gewünschte Azetidinderivat zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound erfolgt typischerweise in großem Maßstab unter Verwendung optimierter Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen katalytischen Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen

3-(Cyclopropylmethyl)azetidin-3-ol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können den Azetidinring in gesättigtere Derivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Azetidinring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Natriumperiodat und Wasserstoffperoxid.

Reduktion: Palladium auf Kohlenstoff (Pd/C) in Methanol wird häufig für Hydrierungsreaktionen verwendet.

Substitution: Nucleophile wie Alkylhalogenide und organometallische Reagenzien werden unter basischen Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen funktionalisierte Azetidine, Ketone, Aldehyde und verschiedene substituierte Derivate .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Reaktivität der Verbindung wird durch die Ringspannung des Azetidinrings angetrieben, die verschiedene chemische Umlagerungen ermöglicht. Es kann je nach Reaktionsbedingungen als Nucleophil oder Elektrophil wirken und an Ringöffnungs- und Ringexpansionsreaktionen teilnehmen.

Wirkmechanismus

The mechanism of action of 3-(Cyclopropylmethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. It can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in ring-opening and expansion reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Azetidin-3-ol Derivatives

Azetidin-3-ol derivatives exhibit diverse pharmacological and chemical behaviors depending on substituents. Key analogs include:

Key Observations :

- Lipophilicity : The cyclopropylmethyl group in the target compound enhances lipophilicity compared to the polar triazole-substituted analog . This may improve blood-brain barrier penetration relative to hydrophilic derivatives.

- In contrast, simpler analogs like 3-(1-methyltriazolyl)azetidin-3-ol may serve as intermediates or fragments.

- Salt Forms : Hydrochloride salts (e.g., Azetidin-3-ol HCl and the target compound ) are common for improving solubility and crystallinity.

Research Implications and Data Gaps

- Applications : The cyclopropylmethyl group’s metabolic stability merits exploration in drug design, particularly for CNS targets. YT8’s structural complexity highlights azetidin-3-ol’s versatility in biophysical assays .

- Unresolved Questions :

- Exact synthetic protocols and yields for this compound HCl.

- Comparative pharmacokinetic data (e.g., logP, half-life) across analogs.

- Target compound’s enzyme inhibition or receptor-binding profiles.

Biologische Aktivität

3-(Cyclopropylmethyl)azetidin-3-ol is a nitrogen-containing heterocyclic compound classified as an azetidine. It has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, chemical properties, biological effects, and relevant case studies.

The molecular formula of this compound is CHN O, with a molecular weight of approximately 163.65 g/mol. The compound features a cyclopropylmethyl group, which enhances its reactivity and biological potential compared to other azetidine derivatives. The hydrochloride form of the compound improves its solubility in water, facilitating its application in various medicinal chemistry contexts.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the cyclopropylmethyl substituent while ensuring high yield and purity. Common reagents used in its synthesis include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Antibacterial Properties

The antibacterial effects of azetidine derivatives have been documented, with some compounds demonstrating efficacy against various bacterial strains. The unique cyclopropylmethyl group may enhance the antibacterial activity of this compound compared to other azetidine derivatives.

Case Studies

Several studies have explored the biological activities of azetidine derivatives:

- Antiviral Efficacy : A study evaluated the antiviral properties of cyclohexadepsipeptides, noting their low cytotoxicity and significant inhibition of Zika virus replication at concentrations as low as 10 µM . This indicates that modifications to azetidine structures can lead to potent antiviral agents.

- Antibacterial Assessment : Research into related azetidine compounds has shown promising results against Gram-positive bacteria, suggesting that the introduction of specific substituents can enhance antibacterial potency.

Comparative Analysis

To further understand the biological activity of this compound, it is beneficial to compare it with other structurally similar compounds:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| Azetidine | Four-membered ring | Basic structure; limited activity |

| 1-(Cyclopropylmethyl)-3-azetidinol | Four-membered ring | Enhanced reactivity; potential uses |

| 3-(Hydroxymethyl)pyrrolidine | Five-membered ring | Antibacterial activity |

| Cyclohexadepsipeptides | Complex structure | Antiviral and antibacterial effects |

The table highlights how structural modifications can impact biological activities, emphasizing the potential for developing new therapeutic agents based on the azetidine framework.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.